2-(4-Amino-2-fluorophenyl)acetic acid
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Overview
Description
2-(4-Amino-2-fluorophenyl)acetic acid is a compound with the molecular formula C8H8FNO2 . It is used as a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds .
Synthesis Analysis
The synthesis of 2-(4-Amino-2-fluorophenyl)acetic acid involves the use of 2,5-two fluoro-4-aminophenyl acetic acids, which are dissolved in a 40% fluoroboric acid solution. Sodium nitrite is then added to form a diazonium salt crude product. The diazonium salt and Sodium Fluoride are mixed for thermal degradation .
Molecular Structure Analysis
The molecular structure of 2-(4-Amino-2-fluorophenyl)acetic acid consists of a benzene ring with an amino group and a fluorine atom attached to it. The benzene ring is further connected to an acetic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Amino-2-fluorophenyl)acetic acid include a density of 1.4±0.1 g/cm³, a boiling point of 352.4±27.0 °C at 760 mmHg, and a flash point of 166.9±23.7 °C. It has a molar refractivity of 41.6±0.3 cm³ and a molar volume of 123.4±3.0 cm³ .
Scientific Research Applications
Intermediate in Chemical Synthesis
“2-(4-Amino-2-fluorophenyl)acetic acid” can serve as an intermediate in the synthesis of other complex organic compounds . Its unique structure, containing both an amino group and a carboxylic acid group, makes it a versatile building block in organic synthesis.
Fluorescent Probe Development
Fluorophenylacetic acid derivatives have been used in the development of fluorescent probes . These probes are sensitive, selective, and non-toxic, providing a new solution in biomedical research, environmental monitoring, and food safety .
Structural Modification of Natural Products
Amino acids, including those with fluorophenylacetic acid structures, have been used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
Production of Fluorinated Anesthetics
Fluorophenylacetic acid derivatives have been used as intermediates in the production of fluorinated anesthetics . The fluorine atom can enhance the potency and stability of anesthetics.
Biochemical Reagent
“2-(4-Amino-2-fluorophenyl)acetic acid” can be used as a biochemical reagent in life science related research . It can be used as a biological material or organic compound for various experiments.
Advanced Battery Science
There is potential for “2-(4-Amino-2-fluorophenyl)acetic acid” to be used in advanced battery science . The specific application in this field would need further research.
Safety and Hazards
Future Directions
While there is limited information on the future directions of 2-(4-Amino-2-fluorophenyl)acetic acid, it is worth noting that indole derivatives, which are structurally similar, have been found to possess various biological activities. This suggests that 2-(4-Amino-2-fluorophenyl)acetic acid could potentially be explored for newer therapeutic possibilities .
properties
IUPAC Name |
2-(4-amino-2-fluorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENIGBRUGRNUDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596334 |
Source
|
Record name | (4-Amino-2-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-2-fluorophenyl)acetic acid | |
CAS RN |
914224-31-0 |
Source
|
Record name | (4-Amino-2-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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